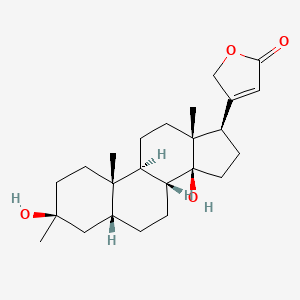
埃索美拉唑镁二水合物
描述
埃索美拉唑是一种质子泵抑制剂,用于减少胃酸的产生。它通常以奈克西姆的品牌名称销售。埃索美拉唑是奥美拉唑的S-异构体,这意味着它是奥美拉唑的外消旋混合物的特定对映异构体。 它用于治疗诸如胃食管反流病、消化性溃疡病和佐林格-埃里森综合征等疾病 .
科学研究应用
埃索美拉唑在科学研究中具有广泛的应用:
化学: 用作研究手性合成和对映异构体分离的模型化合物。
生物学: 研究其对细胞过程和酶抑制的影响。
医学: 广泛研究其治疗酸相关疾病的疗效及其药代动力学。
作用机制
埃索美拉唑通过抑制胃壁细胞中的H+/K±ATP酶起作用。该酶负责胃酸产生的最后一步。通过与酶上的巯基共价结合,埃索美拉唑有效地阻断了酸分泌。 这种抑制是不可逆的,这意味着必须合成新的酶才能恢复酸的产生 .
安全和危害
Long term use of PPIs such as esomeprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
生化分析
Biochemical Properties
Esomeprazole magnesium dihydrate plays a crucial role in biochemical reactions by inhibiting the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, esomeprazole magnesium dihydrate effectively inhibits both basal and stimulated gastric acid secretion . Additionally, it has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .
Cellular Effects
Esomeprazole magnesium dihydrate influences various cellular processes, particularly in gastric parietal cells. It suppresses gastric acid secretion by inhibiting the (H+, K+)-ATPase enzyme, leading to reduced acid production . Long-term use of esomeprazole magnesium dihydrate can result in decreased absorption of micronutrients such as iron and vitamin B12, potentially affecting cellular metabolism . It may also cause hypomagnesemia, which can impact cellular functions such as muscle contraction and nerve function .
Molecular Mechanism
The molecular mechanism of esomeprazole magnesium dihydrate involves its selective inhibition of the proton pump in gastric parietal cells . By binding covalently to the (H+, K+)-ATPase enzyme, it blocks the final step in acid production, thereby reducing gastric acidity . This binding is irreversible, meaning new enzyme must be synthesized for acid production to resume . Additionally, esomeprazole magnesium dihydrate inhibits DDAH, leading to an accumulation of asymmetric dimethylarginine (ADMA), a nitric oxide synthase inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, esomeprazole magnesium dihydrate has shown stability and a prolonged duration of antisecretory effect, persisting longer than 24 hours . Rapid discontinuation can cause a rebound effect, leading to a short-term increase in gastric acid secretion . Long-term use has been associated with increased susceptibility to bacterial infections and reduced absorption of micronutrients .
Dosage Effects in Animal Models
In animal models, the effects of esomeprazole magnesium dihydrate vary with dosage. At therapeutic doses, it effectively reduces gastric acid secretion without significant adverse effects . At higher doses, it may cause toxic effects such as hypomagnesemia and increased risk of cardiovascular events due to DDAH inhibition . The threshold for these adverse effects varies depending on the species and individual sensitivity .
Metabolic Pathways
Esomeprazole magnesium dihydrate is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The major metabolites include hydroxy and 5-O-desmethyl esomeprazole, which are excreted mainly in the urine . The drug’s metabolism can be affected by genetic polymorphisms in CYP2C19, leading to variations in drug efficacy and safety .
Transport and Distribution
Esomeprazole magnesium dihydrate is absorbed in the small intestine and transported to the liver, where it undergoes extensive first-pass metabolism . It is highly bound to plasma proteins, which facilitates its distribution throughout the body . The drug’s bioavailability ranges from 50% to 90%, depending on the formulation and individual patient factors .
Subcellular Localization
Within cells, esomeprazole magnesium dihydrate targets the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This localization is crucial for its inhibitory effect on gastric acid production. The drug’s activity is influenced by the acidic environment of the parietal cell canaliculi, where it is protonated and converted to its active form .
准备方法
合成路线和反应条件
埃索美拉唑的合成涉及多个步骤。一种常见的合成方法从4-甲氧基-2-羟甲基-3,5-二甲基吡啶开始,该物质与氢溴酸反应生成4-甲氧基-2-溴甲基-3,5-二甲基吡啶。该化合物然后与5-甲氧基-2-巯基苯并咪唑反应生成5-甲氧基-2-(4-甲氧基-3,5-二甲基-2-吡啶基)甲硫基-1H-苯并咪唑。 然后,该中间体在手性催化剂存在下,使用过氧化氢等氧化剂氧化为埃索美拉唑 .
工业生产方法
在工业环境中,埃索美拉唑通常以其镁盐,埃索美拉唑镁三水合物形式生产。该工艺包括将埃索美拉唑钾溶解在水中,添加一种惰性溶剂,然后用无机镁盐溶液进行盐析。 然后将溶液加热并缓慢冷却以结晶埃索美拉唑镁三水合物 .
化学反应分析
反应类型
埃索美拉唑会发生多种类型的化学反应,包括氧化、还原和取代。
常见试剂和条件
氧化: 埃索美拉唑可以在手性催化剂存在下,使用过氧化氢进行氧化。
还原: 埃索美拉唑的还原反应不太常见,但可能涉及硼氢化钠等还原剂。
主要产物
相似化合物的比较
埃索美拉唑通常与其他质子泵抑制剂进行比较,例如奥美拉唑、泮托拉唑和兰索拉唑。 虽然所有这些化合物都是通过抑制H+/K±ATP酶起作用的,但埃索美拉唑是奥美拉唑的S-异构体,这可能在一些患者中提供更好的药代动力学特性和疗效 .
类似化合物的清单
- 奥美拉唑
- 泮托拉唑
- 兰索拉唑
- 雷贝拉唑
- 德克斯兰索拉唑
埃索美拉唑独特的对映异构体形式有可能在某些临床情况下带来更好的治疗效果,使其成为质子泵抑制剂类药物中的一项宝贵补充。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Esomeprazole magnesium dihydrate involves the condensation reaction of omeprazole with S-(-)-N-methyl-1-ethoxycarbonyl-3,4-dihydro-6-methoxy-2-quinolinecarboxamide followed by the formation of magnesium salt and hydration.", "Starting Materials": [ "Omeprazole", "S-(-)-N-methyl-1-ethoxycarbonyl-3,4-dihydro-6-methoxy-2-quinolinecarboxamide", "Magnesium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation reaction of omeprazole with S-(-)-N-methyl-1-ethoxycarbonyl-3,4-dihydro-6-methoxy-2-quinolinecarboxamide in the presence of a suitable solvent to form a key intermediate.", "Step 2: Formation of magnesium salt by reaction of the key intermediate with magnesium hydroxide in the presence of a suitable solvent.", "Step 3: Treatment of the magnesium salt with hydrochloric acid to form Esomeprazole magnesium salt.", "Step 4: Hydration of the Esomeprazole magnesium salt with water to form Esomeprazole magnesium dihydrate." ] } | |
| 217087-10-0 | |
分子式 |
C34H40MgN6O8S2 |
分子量 |
749.2 g/mol |
IUPAC 名称 |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1 |
InChI 键 |
DBOUSUONOXEWHU-VCKZSRROSA-N |
手性 SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Pictograms |
Irritant |
溶解度 |
Very slightly soluble in water |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


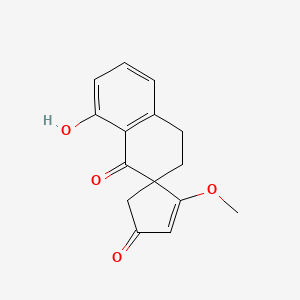
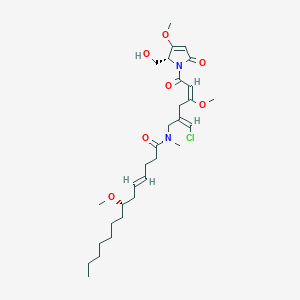

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1257064.png)
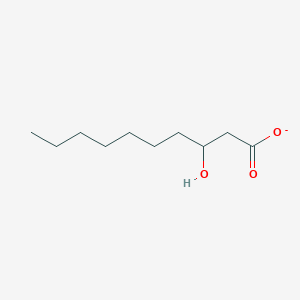
![4-[3-(Dimethylamino)propylamino]phenol](/img/structure/B1257069.png)
![6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide](/img/structure/B1257070.png)
![[(10Z)-7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1257071.png)

![[(3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate](/img/structure/B1257073.png)
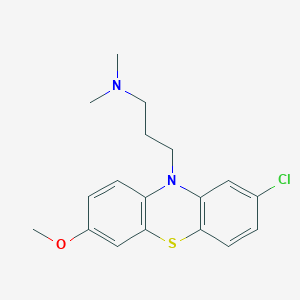
![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257078.png)
